

commercial availability of 5-Bromo-2-iodo-3-methoxypyrazine

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Compound of Interest

Compound Name: 5-Bromo-2-iodo-3-methoxypyrazine

Cat. No.: B022230

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An In-depth Technical Guide to **5-Bromo-2-iodo-3-methoxypyrazine**: Synthesis, Procurement, and Application in Cross-Coupling Reactions

Executive Summary

5-Bromo-2-iodo-3-methoxypyrazine is a strategically important heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique trifunctionalized pyrazine core, featuring a methoxy group and two distinct halogen atoms (bromine and iodine), offers a versatile platform for sequential and site-selective functionalization. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for the controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex target molecules and for the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its synthesis, commercial availability, safe handling, and detailed protocols for its application in key cross-coupling reactions.

Table 1: Key Properties and Commercial Availability of **5-Bromo-2-iodo-3-methoxypyrazine**

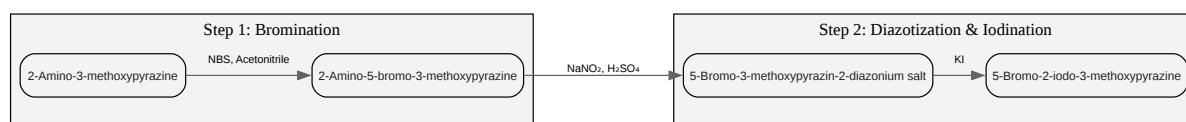
Property	Value	Reference(s)
CAS Number	476622-89-6	[1]
Molecular Formula	C ₅ H ₄ BrN ₂ O	[1]
Molecular Weight	314.91 g/mol	[1]
Physical Form	Solid	[2]
Typical Purity	≥96-98%	[2]
Storage Conditions	4°C, protect from light	[2]
Commercial Status	Available from various research chemical suppliers	[2][3]

Synthesis and Chemical Profile

While a specific, peer-reviewed synthesis for **5-Bromo-2-iodo-3-methoxypyrazine** is not readily found in the literature, a plausible and scientifically sound synthetic route can be proposed based on established halogenation methodologies for electron-rich heterocyclic systems. The most logical approach involves a sequential halogenation of a suitable pyrazine precursor.

A likely starting material would be 2-amino-3-methoxypyrazine, which can be synthesized from commercially available precursors. The synthesis would then proceed through bromination followed by a Sandmeyer-type iodination.

Proposed Synthesis Pathway



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Caption: Proposed two-step synthesis of **5-Bromo-2-iodo-3-methoxypyrazine**.

Rationale and Key Considerations for the Synthesis

- Step 1: Electrophilic Bromination: The pyrazine ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The use of N-Bromosuccinimide (NBS) as a mild brominating agent is a standard and effective method for such systems, minimizing the risk of over-bromination that can occur with liquid bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
- Step 2: Diazotization and Iodination (Sandmeyer-type reaction): The resulting 2-amino-5-bromo-3-methoxypyrazine can then be converted to the target iodo-compound. This is achieved by diazotization of the primary amino group with sodium nitrite in a strong acid like sulfuric acid, followed by the introduction of an iodide source, typically potassium iodide (KI). This well-established reaction sequence is a reliable method for installing an iodine atom onto an aromatic ring in place of an amino group.

Procurement and Handling

5-Bromo-2-iodo-3-methoxypyrazine is commercially available from a number of chemical suppliers specializing in research and development compounds.

Table 2: Representative Commercial Suppliers

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	Inquire
Santa Cruz Biotechnology	Inquire	Inquire
NINGBO INNO PHARMCHEM	98%	Inquire
ChemScene	Inquire	Inquire

Note: Availability and quantities are subject to change. Please consult supplier websites for current information.

Safe Handling and Storage Protocols

Based on aggregated GHS data, **5-Bromo-2-iodo-3-methoxypyrazine** is classified as a hazardous substance.[\[1\]](#) Adherence to strict safety protocols is mandatory.

- Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

- Precautionary Measures:

- P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[\[2\]](#)
- P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[\[2\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[2\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)
- P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[\[2\]](#)

Personal Protective Equipment (PPE)

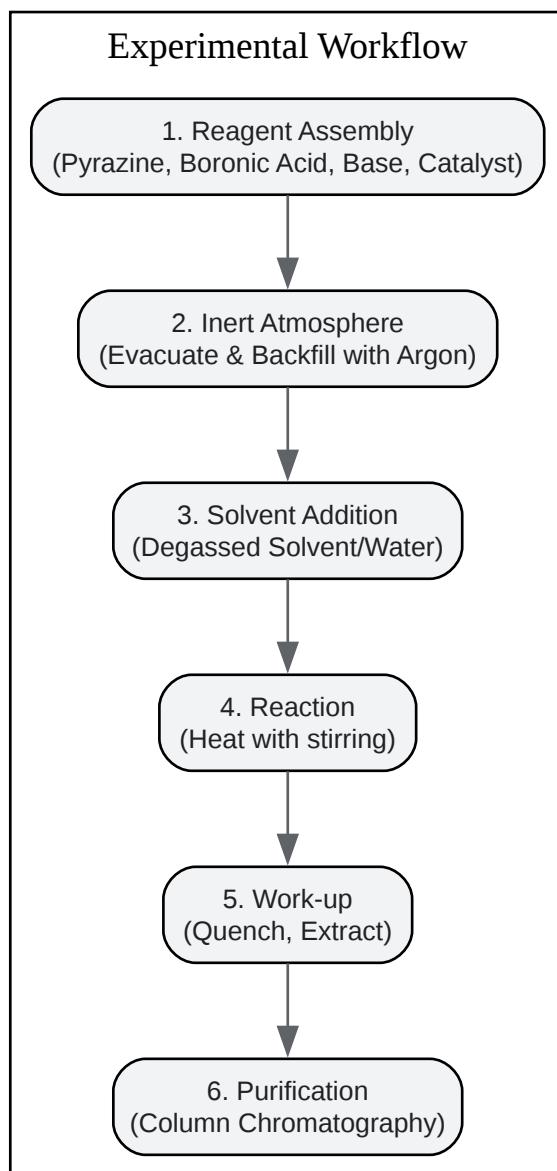
- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside of a fume hood.

Downstream Applications: Selective Cross-Coupling

The primary utility of **5-Bromo-2-iodo-3-methoxypyrazine** lies in its capacity for selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity differential ($\text{C-I} > \text{C-Br} \gg \text{C-Cl}$) is the cornerstone of its synthetic utility, allowing for functionalization at the 2-position while leaving the 5-bromo position available for a subsequent, different coupling reaction.

Application 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By employing standard conditions, one can selectively couple an aryl or vinyl boronic acid at the 2-position.



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Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Selective Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar dihalogenated heterocycles.

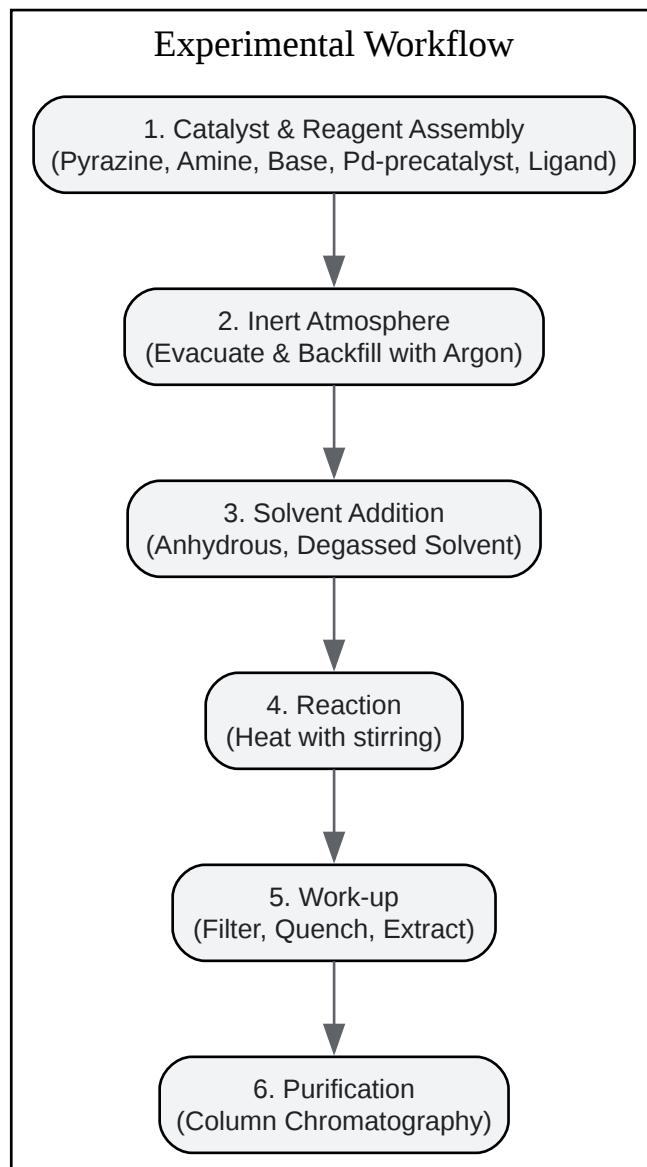
- Materials:

- 5-Bromo-2-iodo-3-methoxypyrazine (1.0 equiv)

- 4-Methoxyphenylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Procedure:
 - To a dry Schlenk flask, add **5-Bromo-2-iodo-3-methoxypyrazine**, 4-methoxyphenylboronic acid, and potassium carbonate.
 - Seal the flask, and evacuate and backfill with argon three times.
 - Under a positive pressure of argon, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst.
 - Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the pyrazine.
 - Place the flask in a preheated oil bath at 90 °C and stir vigorously.
 - Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
 - Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2-(4-methoxyphenyl)-3-methoxypyrazine.

Application 2: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, selectivity for the C-I bond can be achieved under appropriate conditions.



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Caption: General workflow for a selective Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Selective Amination with Morpholine

This protocol is based on general procedures for the amination of iodo-bromo arenes.

- Materials:

- **5-Bromo-2-iodo-3-methoxypyrazine** (1.0 equiv)
- Morpholine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
- XPhos (0.04 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Toluene (anhydrous, degassed)

- Procedure:

- To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
- Seal the tube, and evacuate and backfill with argon three times.
- Under a positive pressure of argon, add **5-Bromo-2-iodo-3-methoxypyrazine**.
- Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C, stirring vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-methoxy-2-morpholinopyrazine.

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References

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